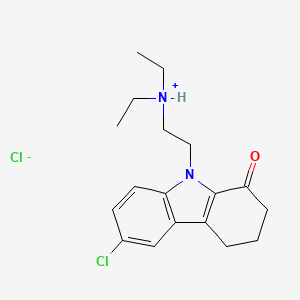
(trans)-2-Mercaptocyclobutylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(trans)-2-Mercaptocyclobutylamine hydrochloride is a chemical compound with a unique structure that includes a mercapto group (-SH) and an amine group (-NH2) attached to a cyclobutane ring. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (trans)-2-Mercaptocyclobutylamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutane derivative with thiol and amine reagents. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(trans)-2-Mercaptocyclobutylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while reduction can produce thiols.
科学的研究の応用
Chemistry
In chemistry, (trans)-2-Mercaptocyclobutylamine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of mercapto and amine groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, this compound has potential applications in drug development. Its reactivity and functional groups make it a candidate for the design of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of various products.
作用機序
The mechanism of action of (trans)-2-Mercaptocyclobutylamine hydrochloride involves its interaction with molecular targets through its mercapto and amine groups. These functional groups can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include redox reactions and nucleophilic substitution.
類似化合物との比較
Similar Compounds
Cyclobutylamine: Similar structure but lacks the mercapto group.
2-Mercaptocyclobutanone: Contains a ketone group instead of an amine.
Cyclobutanethiol: Similar structure but lacks the amine group.
Uniqueness
(trans)-2-Mercaptocyclobutylamine hydrochloride is unique due to the presence of both mercapto and amine groups on a cyclobutane ring
特性
CAS番号 |
38238-25-4 |
|---|---|
分子式 |
C4H10ClNS |
分子量 |
139.65 g/mol |
IUPAC名 |
[(1S,2S)-2-sulfanylcyclobutyl]azanium;chloride |
InChI |
InChI=1S/C4H9NS.ClH/c5-3-1-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4-;/m0./s1 |
InChIキー |
RMVOJBZIVYFSOQ-MMALYQPHSA-N |
異性体SMILES |
C1C[C@@H]([C@H]1[NH3+])S.[Cl-] |
正規SMILES |
C1CC(C1[NH3+])S.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


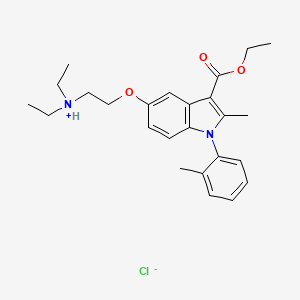
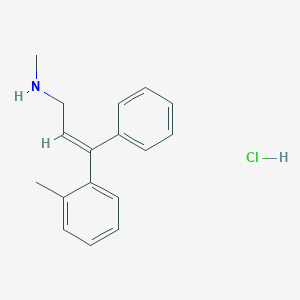
![4-[Bis(2-chloroethyl)amino]benzenesulfonamide](/img/structure/B13729788.png)
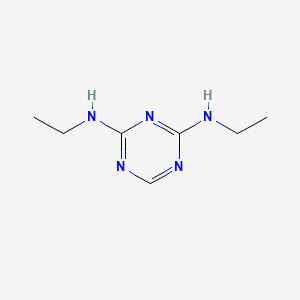
![anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione](/img/structure/B13729794.png)

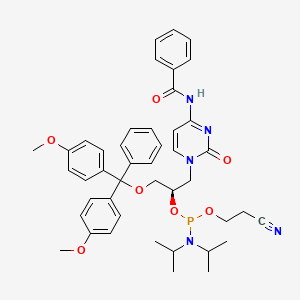
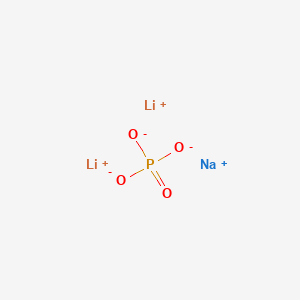
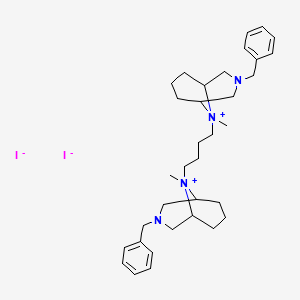
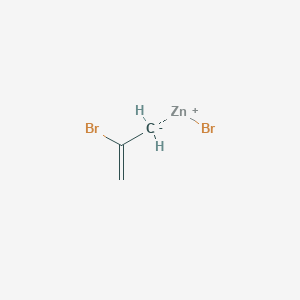
![2-[3-Bromo-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetamide](/img/structure/B13729827.png)
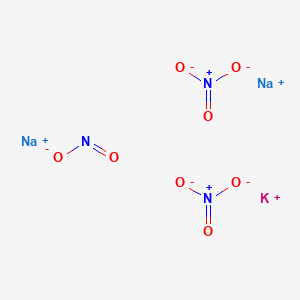
![(3aR,8R,9R,9aR)-8-hydroxy-5,9-dimethyl-3-methylidene-3a,4,6,7,8,8a,9,9a-octahydrobenzo[f][1]benzofuran-2-one](/img/structure/B13729846.png)
